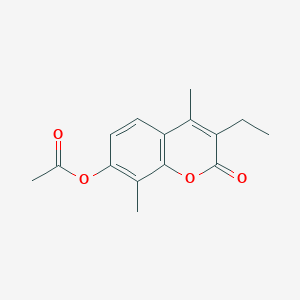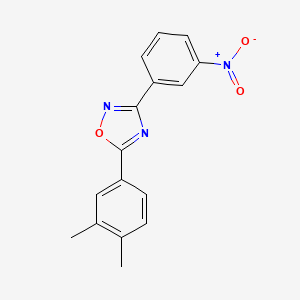
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM is a derivative of acetamide and is synthesized through a multi-step process involving various reagents and solvents.
作用機序
The exact mechanism of action of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide is not fully understood. However, studies have suggested that this compound may act as a modulator of various neurotransmitters, including serotonin, dopamine, and noradrenaline. This compound may also inhibit the activity of certain enzymes involved in cancer cell growth and replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, this compound has been shown to increase the levels of certain neurotransmitters, leading to its anti-depressant and anti-anxiety effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, this compound has been shown to have antiviral and antibacterial properties by inhibiting the replication of the virus or bacteria.
実験室実験の利点と制限
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound also has some limitations, including its relatively high cost and limited availability.
将来の方向性
There are several future directions for research related to N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide. In neuroscience, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound. In cancer research, studies are needed to investigate the efficacy of this compound in combination with other cancer treatments. In infectious diseases, studies are needed to determine the optimal dosage and administration of this compound for the treatment of specific viral and bacterial infections.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various fields of scientific research. The synthesis of this compound involves a multi-step process, and its mechanism of action is not fully understood. This compound has been shown to have anti-depressant and anti-anxiety effects in neuroscience, inhibit cancer cell growth in cancer research, and have antiviral and antibacterial properties in infectious diseases. This compound has several advantages and limitations for lab experiments, and future research is needed to fully understand its potential therapeutic applications.
合成法
The synthesis of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide involves the reaction of 2-ethoxyaniline with ethyl chloroacetate in the presence of a catalyst such as sodium ethoxide. The resulting product is then treated with methylpiperazine in the presence of a base such as potassium carbonate to yield this compound. The process involves multiple purification steps and yields a white crystalline powder.
科学的研究の応用
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to have anti-depressant and anti-anxiety effects in animal models. In cancer research, this compound has been shown to inhibit the growth of cancer cells, particularly in breast and prostate cancer. In infectious diseases, this compound has been shown to have antiviral and antibacterial properties.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-20-14-7-5-4-6-13(14)16-15(19)12-18-10-8-17(2)9-11-18/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRKHQSUJTZMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)



![2-[(4-chlorophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5699403.png)

![N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)

![N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5699440.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)